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molecular formula C15H14N2O4 B8555598 2-(benzyloxy)-N-methyl-5-nitrobenzamide

2-(benzyloxy)-N-methyl-5-nitrobenzamide

Cat. No. B8555598
M. Wt: 286.28 g/mol
InChI Key: QEMCHZGXFSKVLO-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

To a flask charged with 2-(benzyloxy)-N-methyl-5-nitrobenzamide (176 mg, 1.061 mmol) was added MeOH (4 mL). The resulting suspension was thoroughly purged with nitrogen prior to the addition of 10% Pd/C (12 mg, 0.046 mmol). The reaction mixture was purged with H2 gas, and then stirred under at atmosphere of hydrogen overnight. The reaction mixture was filtered through Celite® (diatomaceous earth) and the filtrate dried under reduced pressure. The resulting 5-amino-2-hydroxy-N-methylbenzamide (90 mg, 99% crude yield) was used in next step without further purification.
Quantity
176 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mg
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:10]=1[C:11]([NH:13][CH3:14])=[O:12])C1C=CC=CC=1>[Pd].CO>[NH2:19][C:16]1[CH:17]=[CH:18][C:9]([OH:8])=[C:10]([CH:15]=1)[C:11]([NH:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
176 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)NC)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
12 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred under at atmosphere of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting suspension was thoroughly purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with H2 gas
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite® (diatomaceous earth)
CUSTOM
Type
CUSTOM
Details
the filtrate dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting 5-amino-2-hydroxy-N-methylbenzamide (90 mg, 99% crude yield) was used in next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC=1C=CC(=C(C(=O)NC)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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